molecular formula C21H19BrO5 B12202996 tert-butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

tert-butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12202996
M. Wt: 431.3 g/mol
InChI Key: YBWHNVDTXXBYME-ZDLGFXPLSA-N
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Description

tert-butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a brominated benzofuran derivative characterized by a Z-configured benzylidene moiety at the 2-position of the benzofuran core. The compound features a 2-bromophenyl substituent, a tert-butyl ester group at the 6-position, and a ketone at the 3-position. Its structure has been validated using crystallographic tools such as the SHELX program suite .

Properties

Molecular Formula

C21H19BrO5

Molecular Weight

431.3 g/mol

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C21H19BrO5/c1-21(2,3)27-19(23)12-25-14-8-9-15-17(11-14)26-18(20(15)24)10-13-6-4-5-7-16(13)22/h4-11H,12H2,1-3H3/b18-10-

InChI Key

YBWHNVDTXXBYME-ZDLGFXPLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the bromobenzylidene group and the tert-butyl ester group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities. The benzofuran derivatives are often associated with various biological activities, including anti-inflammatory and anticancer properties. Research indicates that compounds with similar structural frameworks exhibit promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Anticancer Activity
A study investigating the anticancer properties of benzofuran derivatives found that modifications at the benzofuran ring significantly enhanced cytotoxicity against several cancer cell lines. The presence of bromine in the structure may also contribute to increased biological activity through halogen bonding interactions .

Organic Synthesis

tert-butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can serve as a versatile intermediate in organic synthesis. Its functional groups allow for further derivatization, making it suitable for synthesizing more complex molecules.

Synthesis Pathway Example
A multi-step synthesis involving this compound can lead to the formation of novel heterocyclic compounds, which have applications in drug development. The compound can undergo reactions such as nucleophilic substitution or cross-coupling reactions .

Material Science

In material science, compounds like this compound could be explored for their potential use in polymer chemistry. The incorporation of such functionalized esters into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Application Example
Research on polymer composites has shown that integrating functionalized esters can improve the adhesion between polymer phases and fillers, leading to enhanced mechanical properties .

Mechanism of Action

The mechanism of action of tert-butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Bromine Positional Isomers

  • 3-Bromobenzylidene analog (C₁₇H₁₀BrO₅, 374.166 g/mol):
    • The bromine atom at the meta position reduces steric hindrance compared to the ortho-substituted main compound. This positional difference may enhance solubility and alter intermolecular interactions (e.g., dipole moments) .
    • Key difference : Meta-bromine likely increases planarity, favoring π-π stacking in biological targets.

Chromene-Substituted Analog

  • Notable property: Higher molecular weight (406 vs. ~374 g/mol) and increased aromaticity may influence pharmacokinetics, such as tissue penetration .

Thiophene-Based Analog

  • 3-Methylthiophen-2-yl derivative (C₁₇H₁₄O₅S, 372.4 g/mol):
    • Sulfur in the thiophene ring enhances electron density and may improve binding to sulfur-rich biological targets (e.g., cysteine residues in enzymes).
    • Spectral data : HRMS (ESI) m/z for similar analogs shows precise mass agreement (e.g., 269.0455 [M-H]⁻), confirming structural fidelity .

Alkyl-Substituted Analogs

Structural and Electronic Effects

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Feature(s)
Target compound 2-Bromobenzylidene C₁₇H₁₀BrO₅* ~374.166 Ortho-bromine induces steric hindrance; electron-withdrawing effect enhances reactivity.
3-Bromobenzylidene analog 3-Bromobenzylidene C₁₇H₁₀BrO₅ 374.166 Meta-bromine improves planarity; reduced steric effects.
Chromene derivative 2H-Chromen-3-yl C₂₄H₂₂O₆ 406.434 Extended conjugation; higher aromaticity.
Thiophene analog 3-Methylthiophen-2-yl C₁₇H₁₄O₅S 372.4 Sulfur atom enhances π-interactions; moderate lipophilicity (XLogP3 = 4.6).
Methylphenyl analog 4-Methylphenyl C₁₇H₁₄O₅ ~318.3 Increased lipophilicity; potential for improved blood-brain barrier penetration.

*Inferred from analogous brominated structures.

Biological Activity

Tert-butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound characterized by its unique structural features, including a benzofuran core and a bromobenzylidene substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C21H19BrO5
  • Molecular Weight : 431.3 g/mol
  • IUPAC Name : tert-butyl 2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzofuran structure. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit cell cycle progression, particularly at the G2-M phase. This was evidenced in studies where similar benzodioxole derivatives demonstrated significant cytotoxicity against Hep3B liver cancer cells, with IC50 values indicating potent activity compared to established chemotherapeutics like Doxorubicin .
  • Case Study : In a study evaluating the effects of related benzodioxole derivatives on Hep3B cells, compound 2a exhibited a reduction in α-fetoprotein secretion and induced cell cycle arrest, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of benzofuran derivatives have been explored through various assays:

  • DPPH Assay : Compounds similar to this compound were tested using the DPPH method, revealing moderate antioxidant activity. The results indicated that while some derivatives displayed promising antioxidant capabilities, they were not as potent as well-known antioxidants like Trolox .

Structure Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureBiological Implication
Benzofuran Core Contributes to anticancer and antioxidant activities
Bromobenzylidene Group Enhances interaction with biological targets
Tert-butyl Ester Influences solubility and bioavailability

Research Findings

Research has consistently shown that modifications in the structure of benzofuran derivatives can lead to variations in their biological activities. For example:

  • Synthesis and Evaluation : A recent study synthesized various benzodioxole derivatives and evaluated their biological properties, noting that those with specific substitutions exhibited enhanced anticancer and antioxidant activities compared to their non-substituted counterparts .

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